3-(4-methoxyphenyl)-4,5-dimethyl-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
The compound “3-(4-methoxyphenyl)-4,5-dimethyl-2-oxo-2H-chromen-7-yl acetate” is a derivative of chromone . Chromones are a class of compounds with a 2H-chromen-2-one backbone. They are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromone backbone, a 4-methoxyphenyl group, and an acetate group . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Chromones are known to undergo a variety of chemical reactions, including substitutions and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and its electronic structure .Scientific Research Applications
Catalytic Properties and Synthesis Applications
Novel polystyrene-supported TBD catalysts were developed for environmentally friendly synthesis processes, demonstrating their use in the Michael addition for the synthesis of Warfarin and its analogues. These catalysts facilitated high to quantitative conversion yields of products, including Warfarin analogues, showcasing efficient catalytic properties and reusability without significant activity loss (Alonzi et al., 2014).
Novel Synthesis Methods
A new approach for the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described, highlighting the multicomponent condensation process. This method opens pathways for creating previously unknown compounds, enriching the scope of chemical synthesis with its innovative procedure (Lichitsky et al., 2021).
Antibacterial Activity
Research on synthesized derivatives of 4-hydroxy-chromen-2-one, including the compound of interest, demonstrated significant antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest the potential of these compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Anti-inflammatory and Antibacterial Properties
A study on coumarin-pyrazole hybrids synthesized under microwave-irradiation revealed their promising antibacterial and anti-inflammatory activities. Some derivatives exhibited significant inhibition against the Staphylococcus aureus strain and showed more activity than standard drugs, indicating their therapeutic potential (Chavan & Hosamani, 2018).
Analgesic Activity
Research into the analgesic activity of stereoisomers of 2-(3(4)-hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols showed that these compounds possess high analgesic activity with low acute toxicity. This indicates their potential as pain-relieving agents (Pavlova et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4,5-dimethyl-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-9-16(24-13(3)21)10-17-18(11)12(2)19(20(22)25-17)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAFETPMUZYQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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